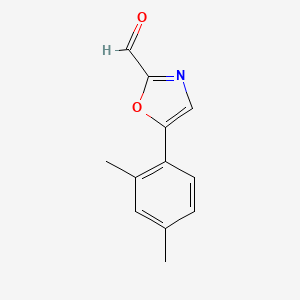

5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde

Beschreibung

5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde (molecular formula: C₁₂H₁₁NO₂; CAS No. 1352536-98-1) is an oxazole derivative characterized by a 2,4-dimethylphenyl substituent at position 5 of the oxazole ring and an aldehyde group at position 2 . This compound’s structural features, including the electron-withdrawing aldehyde and lipophilic dimethylphenyl group, influence its reactivity, solubility, and interactions with biological targets.

Eigenschaften

Molekularformel |

C12H11NO2 |

|---|---|

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

5-(2,4-dimethylphenyl)-1,3-oxazole-2-carbaldehyde |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(9(2)5-8)11-6-13-12(7-14)15-11/h3-7H,1-2H3 |

InChI-Schlüssel |

UMNXXLKTWGFAHM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C2=CN=C(O2)C=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The aldehyde group can then be introduced through formylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

Oxidation: 5-(2,4-Dimethylphenyl)oxazole-2-carboxylic acid.

Reduction: 5-(2,4-Dimethylphenyl)oxazole-2-methanol.

Substitution: Various substituted oxazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets involved are subjects of ongoing research and may vary depending on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural differences and unique properties of 5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde relative to analogous compounds:

Key Comparison Points

Substituent Position and Electronic Effects

- Aldehyde Position : The aldehyde group at position 2 in the target compound (vs. position 4 or 5 in others) significantly alters electronic distribution, affecting reactivity in nucleophilic additions or condensations .

Heterocycle Core Variations

- Oxazole vs. Oxadiazole : Oxadiazole derivatives (e.g., 5-(2-bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde) exhibit greater ring polarity and stability due to the additional nitrogen atom, enabling distinct binding interactions compared to oxazole-based compounds .

- Thiazole Hybrids : Compounds combining oxazole with thiazole (e.g., 5-(3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-4-ethylthiazol-2-amine) demonstrate synergistic bioactivity but require more complex synthesis .

Functional Group Impact

- Aldehyde vs. Carboxylic Acid : Replacement of the aldehyde with a carboxylic acid (e.g., 5-(2,4-dimethylphenyl)oxazole-4-carboxylic acid) shifts reactivity toward acid-base interactions and salt formation, relevant for coordination chemistry .

- Nitro and Halogen Groups : Derivatives like N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide exhibit heightened electrophilicity due to nitro groups, contrasting with the target compound’s methyl-driven hydrophobicity .

Biologische Aktivität

5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring with a molecular formula of C11H11NO and a molecular weight of 175.21 g/mol. The unique substitution pattern, particularly the dimethyl-substituted phenyl group at the 5-position, contributes to its distinct chemical properties and biological activity.

Biological Activity Overview

Research indicates that 5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde exhibits antimicrobial and anticancer properties. Its mechanisms of action are still under investigation, but it is believed to interact with various biological targets such as enzymes and receptors, influencing their activity.

Anticancer Activity

The anticancer properties of 5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde have been more thoroughly investigated. It has shown promise in inhibiting cancer cell proliferation through several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinases involved in cancer progression. For instance, diaryl oxazole derivatives have demonstrated significant inhibitory effects on kinases overexpressed in pancreatic cancers .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting necrosis .

Comparative Analysis with Related Compounds

To understand the uniqueness of 5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(3,4-Dimethylphenyl)isoxazole-5-carbaldehyde | Isoxazole ring with a dimethyl-substituted phenyl group | Different ring structure (isoxazole vs. oxazole) |

| 4,5-Dimethyloxazole-2-carbaldehyde | Dimethyl substitution on the oxazole ring | Different substitution pattern on the ring |

| 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid | Isoxazole ring with a methoxy group | Contains a carboxylic acid instead of an aldehyde |

The presence of the aldehyde group at the 2-position of the oxazole ring is critical for its biological activity, differentiating it from similar compounds.

Research Findings and Case Studies

Recent studies have provided insights into the potential applications of this compound:

- Anticancer Efficacy : In vitro studies have shown that derivatives of oxazole compounds can exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, modifications to similar compounds have led to enhanced antitumor activity against multiple human tumor cell lines .

- Mechanistic Studies : Ongoing research aims to elucidate the specific pathways through which 5-(2,4-Dimethylphenyl)oxazole-2-carbaldehyde exerts its effects on cancer cells. Preliminary findings suggest modulation of enzyme activities and receptor functions could be involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.